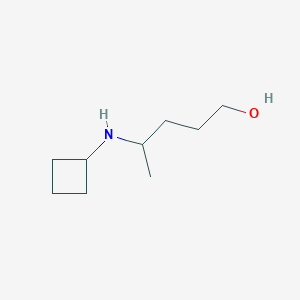

4-(Cyclobutylamino)pentan-1-ol

Description

Contextualization of Cyclobutylamino Alcohol Scaffolds in Organic Synthesis

Cyclobutylamino alcohol scaffolds are valuable building blocks in organic synthesis. The presence of both an amino group and a hydroxyl group allows for a wide range of chemical transformations. These functional groups can be selectively protected or activated, enabling the stepwise construction of more complex molecules. For instance, the amino group can undergo acylation, alkylation, or be used in the formation of amides and sulfonamides. Simultaneously, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or be converted into an ether or ester. This bifunctionality makes cyclobutylamino alcohols versatile intermediates for the synthesis of diverse chemical libraries.

Overview of the Cyclobutyl Ring System in Chemical Research

The cyclobutyl ring, a four-membered carbocycle, is increasingly incorporated into molecular designs due to its unique conformational and physicochemical properties. Historically considered a strained and less common motif, recent advancements in synthetic methodologies have made its inclusion more accessible. In medicinal chemistry, the cyclobutyl group is often used as a bioisosteric replacement for other groups, such as gem-dimethyl or phenyl groups, to improve metabolic stability, reduce planarity, and enhance binding affinity to biological targets. The puckered nature of the cyclobutane (B1203170) ring provides a three-dimensional scaffold that can orient substituents in well-defined spatial arrangements, which is crucial for optimizing interactions with enzymes and receptors.

Importance of Amino Alcohol Functionalities in Molecular Design

The amino alcohol functionality is a prevalent structural motif found in a vast number of biologically active compounds and pharmaceuticals. Notably, a significant percentage of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain amino alcohol residues. This prevalence underscores the importance of the hydrogen-bonding capabilities of the amine and hydroxyl groups, which play a critical role in molecular recognition and binding to biological macromolecules. The 1,3-amino alcohol arrangement, as seen in 4-(Cyclobutylamino)pentan-1-ol, is a key pharmacophore in various drug classes. The synthesis of optically pure 1,3-amino alcohols is a significant area of research, with methods including aldol-type condensations, C-H activation and amination, and the ring-opening of aziridines. sioc-journal.cn

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively published in peer-reviewed literature, its basic properties can be compiled from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1502669-94-4 | sigmaaldrich.cn |

| Molecular Formula | C₉H₁₉NO | bldpharm.com |

| Molecular Weight | 157.26 g/mol | bldpharm.com |

| IUPAC Name | This compound | bldpharm.com |

| SMILES | C1CC(NC(C)CCC(O))C1 | bldpharm.com |

| InChI Key | Not available |

Synthesis and Research Findings

Specific research detailing the synthesis and applications of this compound is limited in publicly accessible literature. However, its synthesis can be logically inferred from established chemical reactions.

A plausible and widely used method for the synthesis of this compound is the reductive amination of a suitable keto-alcohol with cyclobutylamine (B51885). In this case, the likely starting material would be 4-hydroxypentan-2-one (B1618087).

The general mechanism for this reductive amination involves two main steps:

Imine Formation: The carbonyl group of 4-hydroxypentan-2-one reacts with cyclobutylamine to form an intermediate imine (or the corresponding enamine). This reaction is typically catalyzed by a mild acid.

Reduction: The resulting imine is then reduced to the secondary amine. A variety of reducing agents can be employed for this step, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation with hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) is also a common method.

The choice of reducing agent is crucial for the selectivity of the reaction. For instance, sodium cyanoborohydride is often preferred as it is selective for the reduction of the iminium ion over the ketone, which can minimize side reactions.

While no specific research findings for this compound are available, the structural motif is of interest in the generation of compound libraries for drug discovery. The combination of the metabolically robust cyclobutyl group and the pharmacophoric 1,3-amino alcohol functionality makes it a candidate for such explorations.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

4-(cyclobutylamino)pentan-1-ol |

InChI |

InChI=1S/C9H19NO/c1-8(4-3-7-11)10-9-5-2-6-9/h8-11H,2-7H2,1H3 |

InChI Key |

PXRHDDWLEPSBKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCO)NC1CCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclobutylamino Pentan 1 Ol

Strategies for the Construction of the Pentan-1-ol Carbon Chain

The synthesis of the pentan-1-ol backbone, functionalized for the subsequent introduction of the cyclobutylamino group, can be achieved through several established organic chemistry routes. A key precursor for this synthesis is often a derivative of pentane (B18724) containing an oxygen functionality at the C1 position and a group at the C4 position that can be converted to an amine.

One common strategy involves starting from commercially available pentan-1,5-diol. This can be selectively oxidized to produce 5-hydroxypentanal. Another versatile precursor is 5-amino-1-pentanol, which features an amino group that can be modified or replaced. ontosight.ai The linear five-carbon chain with a terminal hydroxyl group is a common structural motif in organic synthesis. nih.govwikipedia.org

For a laboratory-scale synthesis, a Grignard reaction between propylmagnesium bromide and ethylene (B1197577) oxide would yield pentan-1-ol. Subsequent oxidation of the C4 position would be required. Alternatively, the hydroformylation of 1-butene (B85601) followed by hydrogenation of the resulting pentanal is a common industrial method for producing 1-pentanol (B3423595). wikipedia.org

A more direct approach to a suitable precursor would be the synthesis of 4-oxopentan-1-ol. This can be prepared from various starting materials, including the ozonolysis of 4-allyl-1,1-diethoxyethane followed by reduction.

Incorporation of the Cyclobutylamino Moiety via Reductive Amination Pathways

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is a cornerstone in the synthesis of amines from carbonyl compounds. masterorganicchemistry.comresearchgate.net This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

In the context of synthesizing 4-(cyclobutylamino)pentan-1-ol, a suitable precursor such as 4-oxopentan-1-ol would be reacted with cyclobutylamine (B51885). The choice of reducing agent is critical for the success of this reaction, with several options available, each with its own advantages. masterorganicchemistry.com

Common Reducing Agents for Reductive Amination:

| Reducing Agent | Characteristics |

| Sodium cyanoborohydride (NaBH₃CN) | Mild and selective for imines in the presence of ketones or aldehydes, but generates toxic cyanide waste. masterorganicchemistry.com |

| Sodium triacetoxyborohydride (B8407120) (STAB) | A milder and less toxic alternative to NaBH₃CN, often used in modern organic synthesis. It is particularly effective for a wide range of substrates. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | An environmentally friendly method that produces water as the only byproduct, but may require higher pressures and temperatures. |

| Iridium Catalysts | Can be used for the synthesis of primary, secondary, and tertiary amines under mild conditions with formic acid as the hydrogen source. kanto.co.jp |

The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or dichloromethane, often with the addition of a mild acid catalyst to facilitate imine formation. A patent describes a similar reductive amination of (S)-2-aminobutan-1-ol with cyclobutanone (B123998) in methanol with an acetic acid catalyst, followed by reduction with sodium cyanoborohydride. google.com

Development of Chemoenzymatic and Biocatalytic Routes for Cyclobutylamino Alcohol Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of chemoenzymatic and biocatalytic methods, which offer high selectivity under mild reaction conditions. nih.govmdpi.comtaylorfrancis.com

Regioselective C–H Hydroxylation Approaches Utilizing Engineered Enzymes

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. nih.govresearchgate.net Engineered enzymes, particularly cytochrome P450 monooxygenases, have shown the ability to catalyze the regioselective hydroxylation of unactivated C-H bonds. nsf.govnih.gov

For the synthesis of this compound, a potential biocatalytic route could involve the regioselective hydroxylation of N-cyclobutylpentylamine. A panel of engineered P450BM3 enzymes has been successfully used for the selective C–H hydroxylation of cyclobutylamine derivatives at chemically unactivated sites, producing valuable bifunctional intermediates. nih.gov This approach can proceed with high regioselectivity and stereoselectivity. nih.gov While direct hydroxylation at the C1 position of a pentyl chain is challenging, enzyme engineering could potentially achieve this.

Another strategy involves the use of imine directing groups in combination with a copper catalyst and hydrogen peroxide to achieve regioselective C-H hydroxylation of unsymmetrical ketones. nih.govscribd.comacs.org

Stereoselective Biotransformations for Chiral Precursors

Biocatalysis provides an excellent platform for the synthesis of chiral molecules. nih.govuniovi.esrsc.org Enzymes such as ketoreductases (KREDs), lipases, and transaminases are widely used for the production of enantiomerically pure alcohols and amines. nih.govmdpi.comnih.gov

A potential chemoenzymatic route to chiral this compound could involve the following steps:

Enzymatic reduction of a prochiral ketone: A ketoreductase could be used for the asymmetric reduction of a 4-oxopentan-1-ol derivative to the corresponding chiral (R)- or (S)-4-hydroxypentan-1-ol.

Conversion of the hydroxyl group to a leaving group.

Nucleophilic substitution with cyclobutylamine.

Alternatively, amine dehydrogenases (AmDHs) can be used for the reductive amination of ketones to produce chiral amines. whiterose.ac.uk Native AmDHs have been shown to be effective in the synthesis of small chiral alkyl amines and amino alcohols. whiterose.ac.uk The use of lipases for the kinetic resolution of racemic alcohols is also a well-established method. mdpi.commdpi.com

Advanced Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The presence of two stereocenters in this compound (at C4 of the pentanol (B124592) chain and potentially at the point of attachment on the cyclobutyl ring if substituted) means that four possible stereoisomers can exist. The stereoselective synthesis of a single isomer is crucial for pharmaceutical applications.

Stereocontrolled synthesis can be achieved through various methods:

Substrate-controlled synthesis: Starting from an enantiomerically pure precursor, such as a chiral pentanol derivative, will dictate the stereochemistry of the final product.

Chiral auxiliary-controlled synthesis: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction, and is subsequently removed.

Catalyst-controlled synthesis: The use of a chiral catalyst, such as a chiral metal complex or an organocatalyst, can induce asymmetry in the product. For example, asymmetric hydrogenation of an enamine intermediate using a chiral catalyst can lead to an enantiomerically enriched amine.

Enzymatic resolution: As mentioned previously, enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. mdpi.com

A recent study detailed the stereoselective synthesis of cyclobutanes from pyrrolidines via a radical pathway mediated by iodonitrene chemistry. nih.govntu.ac.uk While not directly applicable to the target molecule, it highlights advanced methods for controlling stereochemistry in cyclic systems.

Comparative Analysis of Synthetic Efficiencies and Yields

The efficiency and yield of a synthetic route are critical factors in its practical application. The following table provides a hypothetical comparison of the different synthetic strategies for this compound, based on typical results for similar transformations reported in the literature.

Hypothetical Comparative Analysis of Synthetic Routes:

| Synthetic Route | Key Transformation | Typical Yield (%) | Stereoselectivity (ee/de) | Advantages | Disadvantages |

| Reductive Amination | Ketone + Amine | 70-90 | N/A (for racemic) | High yielding, reliable, wide range of reagents. masterorganicchemistry.comsci-hub.se | Requires a pre-functionalized precursor, may not be stereoselective. |

| Asymmetric Reductive Amination | Ketone + Amine | 60-85 | >95% ee | Direct access to chiral amines. | Requires a specific chiral catalyst or enzyme. |

| Chemoenzymatic (KRED + Substitution) | Asymmetric Ketone Reduction | 80-95 | >99% ee | Excellent stereoselectivity, mild conditions. nih.gov | Multi-step process. |

| Biocatalytic (Regioselective C-H Hydroxylation) | C-H Hydroxylation | 20-50 | Variable | Direct functionalization of a simple precursor. nih.gov | Low yields, requires specialized engineered enzymes. |

Chemical Reactivity and Transformation Mechanisms of 4 Cyclobutylamino Pentan 1 Ol

Mechanistic Investigations of Functional Group Transformations at the Hydroxyl Group

The primary alcohol functionality of 4-(cyclobutylamino)pentan-1-ol is susceptible to classic alcohol reactions, including esterification and dehydration. The mechanisms of these transformations are influenced by the electronic and steric properties of the molecule, including the presence of the secondary amine.

The conversion of the primary hydroxyl group of this compound to an ester can be achieved through several established methods. The direct reaction with a carboxylic acid, known as Fischer esterification, requires an acid catalyst and heat. The mechanism involves the protonation of the alcohol's hydroxyl group, making it a better leaving group (water). The carboxylic acid then undergoes nucleophilic attack by the alcohol, followed by deprotonation to yield the ester.

However, in the case of amino alcohols, a significant competing reaction is the formation of an amide by the reaction of the secondary amine with the carboxylic acid. google.com To circumvent this, the amine functionality is often protected, for instance, as a tert-butyloxycarbonyl (Boc) derivative, prior to esterification. acs.org This strategy allows the hydroxyl group to react selectively. acs.org Another approach involves the use of sulfonic acid salts of the amino alcohol, which allows the esterification to proceed smoothly without amide formation. google.com Alternatively, milder, non-acidic conditions, such as the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed. nih.gov

Table 1: Esterification Reaction Parameters

| Reaction Type | Reagents | Catalyst | Probable Mechanism | Expected Product |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH) | Strong Acid (e.g., H₂SO₄) | Acid-catalyzed nucleophilic acyl substitution | 4-(Cyclobutylamino)pentyl ester |

| Steglich Esterification | Carboxylic Acid (R-COOH), DCC | DMAP | Activation of carboxylic acid by DCC | 4-(Cyclobutylamino)pentyl ester |

The acid-catalyzed dehydration of the pentan-1-ol moiety proceeds via protonation of the hydroxyl group to form an oxonium ion, followed by the loss of a water molecule to generate a primary carbocation. This carbocation can then undergo rearrangement to a more stable secondary carbocation before a proton is eliminated to form an alkene. For this compound, this would predominantly yield a mixture of unsaturated amines.

Commonly, the dehydration of primary alcohols like 1-pentanol (B3423595) over acidic catalysts leads to a mixture of products, including isomeric pentenes and di-n-pentyl ether. researchgate.net In the context of this compound, intramolecular reactions are also possible. The secondary amine can act as an internal nucleophile, attacking the carbocation intermediate to form a cyclic structure. For amino alcohols, this can lead to the formation of heterocyclic compounds such as piperidines. wikipedia.org The study of the dehydration of 5-amino-1-pentanol, for example, shows the formation of piperidine (B6355638) alongside other products. wikipedia.org Therefore, the dehydration of this compound could potentially yield N-cyclobutyl-2-methylpiperidine through intramolecular cyclization.

Table 2: Potential Dehydration Products

| Reaction Condition | Intermediate | Product Type | Potential Product Name |

|---|---|---|---|

| Acid-Catalyzed, Heat | Primary Carbocation | Alkene (E1) | 4-(Cyclobutylamino)pent-1-ene |

| Acid-Catalyzed, Heat | Rearranged Secondary Carbocation | Alkene (E1) | 4-(Cyclobutylamino)pent-2-ene |

Reactions Involving the Secondary Amine Functionality

The secondary amine in this compound is a nucleophilic center and can readily participate in alkylation, acylation, and the formation of amides and carbamates.

Alkylation: The direct alkylation of the secondary amine with an alkyl halide typically follows an SN2 mechanism. However, a significant challenge in the alkylation of primary and secondary amines is over-alkylation. galchimia.commasterorganicchemistry.com The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to further reaction to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.com Selective mono-alkylation can be difficult to achieve but may be favored by using a large excess of the amine or by employing alternative methods like reductive amination. galchimia.com

Acylation: The N-acylation of the secondary amine with an acyl chloride or acid anhydride (B1165640) is a robust and high-yielding reaction. The mechanism is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. nih.gov This reaction is generally faster and more favorable than the O-acylation of the alcohol under neutral or basic conditions, allowing for chemoselective modification of the amine group. The resulting N-acyl product is an amide.

Amide Formation: Beyond N-acylation with acyl halides, amides can be formed by coupling the amine with a carboxylic acid. This reaction typically requires a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid for nucleophilic attack by the amine. masterorganicchemistry.com This method is widely used in peptide synthesis and allows for amide bond formation under mild conditions. masterorganicchemistry.com

Carbamate Formation: Carbamates, which are esters of carbamic acid, are readily synthesized from the secondary amine of this compound. A common method involves the reaction of the amine with a chloroformate ester (e.g., ethyl chloroformate) in the presence of a base to neutralize the HCl byproduct. wikipedia.org This reaction proceeds via a nucleophilic acyl substitution mechanism at the chloroformate carbonyl group. Carbamates are often used as protecting groups for amines in organic synthesis due to their stability and the relative ease with which they can be cleaved. organic-chemistry.org

Table 3: Reactions at the Secondary Amine

| Reaction Type | Reagent | Key Feature/Mechanism | Expected Product Class |

|---|---|---|---|

| Alkylation | Alkyl Halide (R'-X) | SN2, potential for over-alkylation | Tertiary Amine |

| Acylation | Acyl Chloride (R'-COCl) | Nucleophilic Acyl Substitution | Amide |

| Amide Coupling | Carboxylic Acid (R'-COOH), DCC/EDC | Activation of carboxylic acid | Amide |

Oxidative Transformations of the Cyclobutylamino Moiety

The cyclobutylamino group is susceptible to oxidation, which can lead to a variety of products through complex mechanistic pathways. The oxidation of N-cyclobutylamines by enzymes like cytochrome P-450 has been shown to proceed via the formation of an aminium radical cation intermediate. researchgate.net This highly reactive intermediate can undergo several transformations.

One documented pathway for related compounds is ring expansion. For example, the oxidation of 1-phenylcyclobutylamine (B101158) leads to 2-phenyl-1-pyrroline, indicating the rearrangement of the cyclobutyl ring. researchgate.net This suggests that the oxidation of this compound could potentially lead to pyrrolidine (B122466) derivatives. Another possible transformation involves sequential oxidations, which can result in the formation of a nitrone. researchgate.net Furthermore, biocatalytic hydroxylation using engineered P450 enzymes can achieve selective C-H oxidation at the cyclobutyl ring, introducing a hydroxyl group and creating valuable bifunctional intermediates. acs.orgnih.gov

Table 4: Potential Oxidation Products of the Cyclobutylamino Moiety

| Oxidizing System | Key Intermediate | Potential Product Type |

|---|---|---|

| Cytochrome P-450 | Aminium Radical | Ring-Expanded Pyrrolidine Derivative |

| Cytochrome P-450 | Hydroxylamine | Nitrone |

Cytochrome P450-Mediated Oxidation in Research Systems

Cytochrome P450 (CYP) enzymes are versatile biocatalysts known to oxidize a vast array of substrates, including alkanes, alcohols, and amines. nih.govresearchgate.netnih.gov The reactions catalyzed by CYPs typically involve monooxygenation, where one atom of molecular oxygen is inserted into a substrate. nih.gov For a molecule like this compound, several oxidative pathways can be predicted based on known CYP activities. mdpi.com

Potential sites of oxidation include:

N-dealkylation: This is a common metabolic pathway for amines catalyzed by CYPs. nih.gov For this compound, this could proceed via two routes:

N-decyclobutylation: Oxidation of the carbon atom in the cyclobutyl ring attached to the nitrogen would lead to an unstable carbinolamine intermediate, which would then fragment to yield pentan-1-amine and cyclobutanone (B123998).

N-depentylation: Oxidation of the C4 carbon of the pentanol (B124592) chain would similarly lead to an intermediate that could cleave to form cyclobutylamine (B51885) and 5-hydroxypentan-2-one.

Hydroxylation of the pentyl chain: CYPs are known to hydroxylate non-activated C-H bonds in alkanes and fatty acids. researchgate.netfrontiersin.org The pentyl chain of this compound could undergo hydroxylation at various positions, leading to the formation of diol products.

Hydroxylation of the cyclobutyl ring: Research has demonstrated that engineered P450BM3 enzymes can hydroxylate cyclobutylamine derivatives with high regio- and stereoselectivity. acs.org By analogy, CYP-mediated oxidation of this compound could yield hydroxylated products on the cyclobutyl ring, such as (1S,2S)- and (1R,2S)-isomers. acs.org

Oxidation of the primary alcohol: The primary alcohol group can be oxidized by certain CYPs to an aldehyde and further to a carboxylic acid. nih.gov

A study on the selective hydroxylation of N-Boc-protected cyclobutylamine by a panel of P450BM3 variants showed that oxidation can occur on the cyclobutyl ring. acs.org This suggests that enzymatic systems can be tailored to functionalize the strained ring system in the presence of other reactive sites.

Table 1: Potential Products of Cytochrome P450-Mediated Oxidation of this compound

| Product Name | Type of Reaction |

| Cyclobutanone and 4-aminopentan-1-ol | N-decyclobutylation |

| Cyclobutylamine and 5-hydroxypentan-2-one | N-depentylation |

| 4-(Cyclobutylamino)pentane-1,x-diol (x=2,3,5) | C-H Hydroxylation |

| 4-((hydroxycyclobutyl)amino)pentan-1-ol | C-H Hydroxylation |

| 5-(Cyclobutylamino)pentanal | Alcohol Oxidation |

| 5-(Cyclobutylamino)pentanoic acid | Aldehyde Oxidation |

Single-Electron Oxidation and Radical Cation Intermediates

Single-electron transfer (SET) from the nitrogen atom of this compound can generate a highly reactive aminium radical cation. acs.org This process can be initiated photochemically, electrochemically, or with chemical oxidants. uark.eduresearchgate.netnih.gov The formation of such radical cations is a key step in a variety of synthetic transformations. rsc.orgsioc-journal.cn

The nitrogen lone pair in the amino group is the most likely site for the initial single-electron oxidation, forming an aminium radical cation. This intermediate is highly electrophilic and can undergo several subsequent reactions. acs.org In systems containing a cyclobutyl group attached to the nitrogen, the strain energy of the four-membered ring can facilitate unique reaction pathways. uark.edu

Studies on Cyclobutyl Ring Opening and Rearrangement Mechanisms in Related Systems

The presence of the strained cyclobutyl ring is a critical feature influencing the reactivity of this compound, particularly following single-electron oxidation. Research on related N-cyclobutylaniline systems has shown that the generated aminium radical cation can undergo a ring-opening reaction. uark.edu

This process is driven by the release of the cyclobutane's strain energy (approximately 26.7 kcal/mol). uark.edu The single-electron oxidation of the aniline (B41778) nitrogen leads to the formation of a radical cation. This is followed by the cleavage of a distal C-C bond in the cyclobutyl ring, generating a distonic radical cation intermediate. uark.edu This intermediate possesses both a nucleophilic carbon radical and an electrophilic iminium ion moiety, allowing for a range of subsequent functionalization reactions. uark.edu

Applying this mechanism to this compound, a similar ring-opening process can be envisioned:

Single-Electron Oxidation: SET from the nitrogen atom forms the corresponding aminium radical cation.

Ring Opening: Homolytic cleavage of a C-C bond in the cyclobutyl ring leads to a distonic radical cation, where the radical is on the terminal carbon of what was the cyclobutyl ring, and the positive charge is stabilized as an iminium ion.

Further Reactions: The resulting open-chain radical cation can be trapped by various nucleophiles or radical acceptors, leading to the formation of linear, functionalized amine derivatives.

Exploration of Intramolecular Cyclization and Annulation Reactions

The bifunctional nature of this compound, containing both a nucleophilic amino group and a hydroxyl group, makes it a candidate for intramolecular cyclization reactions. nih.gov Such reactions can be used to construct heterocyclic ring systems, which are common motifs in biologically active molecules. encyclopedia.pubmdpi.com

Depending on the reaction conditions and catalysts used, several cyclization pathways are possible:

Formation of a Tetrahydropyran Ring: Acid-catalyzed intramolecular etherification, where the hydroxyl group attacks a carbocation generated on the pentyl chain, could potentially lead to the formation of a substituted tetrahydropyran.

Formation of a Pyrrolidine or Piperidine Ring: Intramolecular amination, where the secondary amine attacks an electrophilic center on the pentyl chain (e.g., after conversion of the alcohol to a leaving group), could result in the formation of a five- or six-membered nitrogen-containing ring. For example, activation of the primary alcohol followed by intramolecular nucleophilic substitution by the amine would lead to a substituted N-cyclobutylpyrrolidine.

Pictet-Spengler type reactions: While not a direct cyclization of the starting material, if the molecule were to undergo a reaction to form an imine, subsequent intramolecular attack could lead to cyclic structures.

The principles of intramolecular cyclization of amino alcohols have been studied in various contexts, often requiring activation of one of the functional groups to facilitate the ring-closing step. diva-portal.orgnih.govcore.ac.uk For example, in the synthesis of oxacycles, the intramolecular hydroalkoxylation of alkenols is a known strategy. mdpi.com While this compound itself is saturated, derivatization to introduce unsaturation or a leaving group could enable such cyclizations.

Computational and Theoretical Chemistry Studies of 4 Cyclobutylamino Pentan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 4-(Cyclobutylamino)pentan-1-ol, a DFT analysis would involve calculating the electron density to determine the molecule's energy and electronic properties.

A key output of DFT is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

For this compound, DFT calculations would map the spatial distribution of the HOMO and LUMO. It is anticipated that the HOMO would be localized around the nitrogen atom of the amino group due to the presence of its lone pair of electrons. The LUMO, in contrast, would likely be distributed across the sigma anti-bonding orbitals of the molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 2.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 8.5 eV | Suggests high kinetic stability |

| Dipole Moment | 1.8 D | Indicates moderate polarity |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

The process begins with a systematic or stochastic search to generate a wide range of possible conformers. Each of these conformers is then subjected to geometry optimization, a process that minimizes its energy to find a stable structure on the potential energy surface. Quantum chemical methods, such as DFT, are employed to accurately calculate the energies of these minimized conformers. The conformer with the lowest energy is the global minimum, representing the most stable arrangement of the atoms. The relative energies of other conformers determine their population at a given temperature according to the Boltzmann distribution.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by simulating the motion of atoms and molecules over time. nih.govnih.gov This technique is invaluable for exploring the conformational landscape and understanding intermolecular interactions. mdpi.com

For a single molecule of this compound, an MD simulation would reveal how it flexes and changes shape over time, providing a more comprehensive view of its conformational flexibility than static energy minimization. In a system with multiple molecules, MD simulations can model how they interact with each other and with a solvent, such as water. This is crucial for understanding properties like solubility and aggregation. The simulations track the trajectories of all atoms based on a force field, which is a set of empirical energy functions that describe the forces between atoms. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reactions, providing detailed insights into reaction pathways and energetics. For this compound, one could investigate potential metabolic pathways or its synthesis. This involves identifying the reactants, products, and any intermediate structures.

A key aspect of reaction modeling is the characterization of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Quantum chemical methods are used to locate the transition state structure and calculate its energy. Vibrational frequency analysis is then performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction path.

In Silico Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound. For this compound, these predictions can serve as a guide for experimental work.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. This would show characteristic peaks corresponding to the stretching and bending of different bonds, such as the O-H stretch of the alcohol, the N-H stretch of the amine, and the C-H stretches of the alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated using quantum chemical methods. These predicted shifts can be compared with experimental data to confirm the structure of the molecule.

These in silico predictions can aid in the interpretation of experimental spectra and provide confidence in the structural assignment of the compound. nih.gov

Application of Machine Learning Algorithms in Chemical Space Exploration

The vastness of "chemical space" encompasses all possible molecules. nih.govresearchgate.net Machine learning (ML) offers powerful tools to navigate this space and predict the properties of new molecules without the need for expensive and time-consuming experiments or high-level quantum chemical calculations for every single compound. arxiv.orgaps.org

In the context of this compound, ML models could be trained on a dataset of similar molecules with known properties. These models could then be used to predict various characteristics of this compound and its analogs, such as solubility, boiling point, or even potential biological activity. Generative ML models can also be employed to design new molecules with desired properties by learning the underlying patterns in the chemical data. researchgate.net This approach accelerates the discovery of new compounds with optimized characteristics.

Structure Activity Relationship Sar Studies of 4 Cyclobutylamino Pentan 1 Ol Derivatives

Derivatization of the Cyclobutylamino Nitrogen

Effects of N-Alkylation and N-Acylation

Further research and publication in the field of medicinal chemistry are required to elucidate the structure-activity relationships for this particular chemical compound.

Bioisosteric Replacements of the Secondary Amine

In medicinal chemistry, the secondary amine of 4-(Cyclobutylamino)pentan-1-ol is a critical determinant of both its pharmacokinetic profile and its interaction with biological targets. The nitrogen atom's basicity and its capacity to act as a hydrogen bond donor are pivotal. Bioisosteric replacement is a widely used strategy to modulate these properties, aiming to enhance potency, selectivity, and metabolic stability. drughunter.comufrj.br

Bioisosteres are functional groups or molecules that possess similar chemical and physical properties, leading to comparable biological activity. drughunter.com For the secondary amine in the cyclobutylamino scaffold, several bioisosteric replacements can be considered to fine-tune its characteristics. For instance, introducing electron-withdrawing groups adjacent to the amine can reduce its basicity, which may be advantageous if the compound needs to cross the blood-brain barrier or to avoid certain off-target interactions. drughunter.comu-tokyo.ac.jp

Common non-classical bioisosteres for secondary amines include heterocyclic rings such as triazoles or oxadiazoles. nih.govacs.org These rings can mimic the hydrogen bonding properties of the amine while often improving metabolic stability and pharmacokinetic profiles. drughunter.com Another strategy involves replacement with a trifluoroethylamine group, which lowers the amine's basicity while maintaining its ability to function as a hydrogen bond donor. drughunter.comu-tokyo.ac.jp The success of any bioisosteric substitution is highly dependent on the specific biological target and its binding site environment.

The following table outlines potential bioisosteric replacements for the secondary amine and their predicted effects on the molecule's physicochemical properties.

| Original Group | Bioisosteric Replacement | Key Physicochemical Changes | Potential Therapeutic Impact |

| Secondary Amine (-NH-) | 1,2,3-Triazole | Reduces basicity, introduces dipole moment, acts as H-bond acceptor. nih.gov | Improved metabolic stability, altered target-binding interactions. drughunter.com |

| Secondary Amine (-NH-) | Oxadiazole | Reduces basicity, metabolically stable, can act as H-bond acceptor. nih.gov | Enhanced pharmacokinetic profile, potential for new intellectual property. acs.org |

| Secondary Amine (-NH-) | Trifluoroethylamine (-NH-CH2CF3) | Significantly reduces basicity, maintains H-bond donor capacity, increases lipophilicity. drughunter.comu-tokyo.ac.jp | Improved cell permeability, enhanced metabolic stability against proteolysis. drughunter.comu-tokyo.ac.jp |

| Secondary Amine (-NH-) | Azetidine | Constrains geometry, may slightly alter basicity, can improve solubility. princeton.edu | Increased target selectivity, potential to explore new binding orientations. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyclobutylamino Alcohol Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to develop mathematical models that predict the biological activity of chemical compounds based on their molecular structures. For a series of cyclobutylamino alcohol derivatives, QSAR studies can elucidate the key structural features that govern their activity, guiding the design of more potent analogs. nih.gov

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule, including its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then employed to build a predictive model correlating these descriptors with the observed biological activity (e.g., IC50 values). nih.gov

A robust QSAR model not only predicts the activity of new, unsynthesized compounds but also provides insight into the mechanism of action. nih.gov For the cyclobutylamino alcohol scaffold, a QSAR study might reveal, for example, that activity is positively correlated with the hydrophobicity of substituents on the cyclobutyl ring and negatively correlated with the steric bulk near the hydroxyl group.

The table below presents a hypothetical set of descriptors and statistical parameters for a QSAR model developed for cyclobutylamino alcohol derivatives.

| Descriptor | Description | Correlation | Statistical Parameter | Value |

| ClogP | Calculated Log P | Positive | Coefficient of Determination (R²) | 0.85 |

| Molar Refractivity (MR) | Molar volume and polarizability | Positive | Root Mean Square Error (RMSE) | 0.21 |

| Dipole Moment | Measure of molecular polarity | Negative | Cross-validated R² (q²) | 0.76 |

| H-bond Donors | Number of hydrogen bond donors | No significant correlation | F-statistic | 45.3 |

Ligand-Target Interaction Modeling of this compound Derivatives in Research Systems

Understanding how a ligand interacts with its biological target at an atomic level is crucial for rational drug design. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, enabling the study of ligand-target interactions. nih.gov

For derivatives of this compound, docking studies can reveal key binding modes. Typically, the cyclobutane (B1203170) ring, being a saturated and non-planar moiety, is well-suited to fit into hydrophobic pockets within a protein's active site. nih.gov This interaction can anchor the molecule, allowing other functional groups to form more specific interactions. The secondary amine is often involved in crucial hydrogen bonds with amino acid residues like aspartate or glutamate, while the terminal hydroxyl group can form additional hydrogen bonds, further stabilizing the complex. nih.govnih.gov

The binding energy, calculated by a scoring function, provides an estimate of the binding affinity. nih.gov By comparing the docking scores and binding poses of different derivatives, researchers can prioritize which compounds to synthesize and test. For example, modeling might show that adding a substituent to the cyclobutane ring could lead to additional favorable hydrophobic interactions, thereby increasing potency. physchemres.orgnih.gov These computational insights, ideally validated through methods like X-ray crystallography, are invaluable for optimizing lead compounds. nih.gov

The following table summarizes the types of interactions that could be expected between a this compound derivative and a hypothetical target protein's active site, based on common principles of molecular recognition.

| Molecular Moiety | Interacting Amino Acid Residues (Example) | Type of Interaction | Estimated Contribution to Binding Affinity |

| Cyclobutyl Ring | Leucine, Valine, Isoleucine | Hydrophobic Interaction | High |

| Secondary Amine (-NH-) | Aspartic Acid, Glutamic Acid | Hydrogen Bond, Ionic Interaction | High |

| Hydroxyl Group (-OH) | Serine, Threonine, Tyrosine | Hydrogen Bond | Moderate |

| Pentyl Chain | Alanine, Proline | Van der Waals Forces | Moderate |

Applications As a Synthetic Building Block and Chemical Probe in Research

Utility in the Synthesis of Complex Organic Molecules

The structural framework of 4-(cyclobutylamino)pentan-1-ol, characterized by its cyclobutane (B1203170) moiety, serves as a valuable starting point for the synthesis of more complex organic molecules. Chiral scaffolds derived from similar cyclobutane β-amino acids are highly versatile precursors for creating polyfunctional chemical platforms. researchgate.net These platforms can be elaborated through various chemical transformations, including peptide couplings, esterifications, and click chemistry, to generate a diverse array of intricate molecular architectures. researchgate.net

The presence of both a hydroxyl and an amino group in the this compound structure allows for selective functionalization. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used in ether or ester linkages. The secondary amine provides a site for N-alkylation, acylation, or sulfonylation, enabling the introduction of a wide range of substituents. This dual functionality makes it a powerful building block for constructing molecules with precisely controlled stereochemistry and functionality.

| Functional Group | Potential Transformations | Resulting Structures |

| Primary Alcohol (-OH) | Oxidation, Etherification, Esterification | Aldehydes, Carboxylic Acids, Ethers, Esters |

| Secondary Amine (-NH) | N-Alkylation, Acylation, Sulfonylation | Tertiary Amines, Amides, Sulfonamides |

Role in Fragment-Based Drug Discovery Research as a Scaffold

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.gov This approach relies on screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. nih.gov The cyclobutane moiety present in this compound is an attractive scaffold for FBDD due to its three-dimensional character, which is an underrepresented feature in many screening libraries. nih.gov

The rigid cyclobutane ring helps to pre-organize the conformation of the molecule, which can lead to improved binding affinity and selectivity for a target protein. The amino and alcohol groups provide convenient handles for fragment growing, linking, or merging strategies to enhance potency once an initial fragment hit is identified. nih.gov The sp³-rich nature of the cyclobutane scaffold also offers a desirable alternative to flat, aromatic structures, often leading to improved physicochemical properties in drug candidates. nih.gov

| FBDD Principle | Relevance of the this compound Scaffold |

| Low Molecular Weight | The core structure is relatively small, fitting the "rule of three" for fragments. |

| Three-Dimensionality | The cyclobutane ring provides a non-flat, 3D shape, increasing chemical space exploration. nih.gov |

| Tractable Chemistry | The amine and alcohol functionalities allow for straightforward chemical modification. |

Design and Synthesis of Chemical Probes for Receptor and Enzyme Characterization in Research

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The this compound scaffold can be elaborated to create potent and selective chemical probes for studying the function of receptors and enzymes. By systematically modifying the substituents on the cyclobutane ring and the pentanol (B124592) side chain, researchers can fine-tune the affinity and selectivity of the resulting molecules for a specific biological target.

For instance, the amine can be functionalized with reporter groups such as fluorophores or biotin (B1667282) tags to enable visualization and pull-down experiments. The alcohol can be modified to introduce photoreactive groups for covalent labeling of the target protein. The inherent stereochemistry of the scaffold can also be exploited to investigate the stereochemical requirements for binding and activity.

Exploration in Medicinal Chemistry Lead Optimization (focus on the chemical scaffold aspect)

In the process of lead optimization, medicinal chemists aim to refine the structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides a robust framework for such optimization efforts. researchgate.net The cyclobutane ring can act as a bioisosteric replacement for other cyclic or acyclic moieties, offering a way to modulate properties like metabolic stability and cell permeability. nih.gov

The ability to introduce diversity at multiple points of the molecule allows for a systematic exploration of the structure-activity relationship (SAR). nih.gov For example, altering the substitution pattern on the cyclobutane ring or changing the length and branching of the pentanol chain can have a significant impact on the compound's biological activity and drug-like properties. The optimization process often involves a multi-parameter approach, balancing potency with absorption, distribution, metabolism, and excretion (ADME) characteristics. criver.com

| Optimization Goal | Scaffold-Based Strategy |

| Improve Potency | Modify substituents on the amine and cyclobutane ring to enhance target binding. |

| Enhance Selectivity | Exploit the rigid conformation of the cyclobutane to achieve specific interactions with the target. |

| Increase Metabolic Stability | The cyclobutane core can block sites of metabolism found in more flexible analogs. |

| Modulate Physicochemical Properties | Varying substituents can tune lipophilicity and polarity to improve ADME profiles. nih.gov |

Future Perspectives in Research on 4 Cyclobutylamino Pentan 1 Ol

Advancements in Asymmetric Synthesis of Cyclobutylamino Alcohol Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient asymmetric syntheses for compounds like 4-(Cyclobutylamino)pentan-1-ol is of paramount importance. Future research in this area is likely to focus on several key advancements:

Novel Chiral Catalysts: The development of new chiral catalysts, including metal complexes and organocatalysts, will be crucial for achieving high enantioselectivity in the synthesis of cyclobutylamino alcohol derivatives. mdpi.commdpi.com Research may focus on catalysts that can control the stereochemistry at the carbon atom bearing the amino group.

Enzymatic and Biocatalytic Methods: The use of enzymes and whole-cell biocatalysts offers a green and highly selective alternative to traditional chemical synthesis. Engineered enzymes, such as P450 monooxygenases, have shown promise in the selective hydroxylation of cyclobutylamine (B51885) derivatives, a key step in forming amino alcohols. nih.govacs.org Future work could involve developing specific enzymes for the asymmetric synthesis of this compound and its analogs.

Stereospecific Cross-Coupling Reactions: Advances in stereospecific cross-coupling reactions, particularly those involving C-N and C-O bond activation, could provide new routes to chiral amino alcohols. nih.gov These methods could enable the efficient construction of the key stereocenters in these molecules.

Asymmetric Transfer Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has emerged as a powerful tool for the synthesis of chiral 1,2-amino alcohols. nih.gov Adapting this methodology to precursors of this compound could provide a direct and efficient route to enantiomerically pure products.

A comparative look at potential asymmetric synthesis strategies is presented in the table below.

| Synthesis Strategy | Potential Advantages | Potential Challenges |

| Novel Chiral Catalysts | High enantioselectivity, broad substrate scope. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Enzymatic/Biocatalytic Methods | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate specificity. |

| Stereospecific Cross-Coupling | Efficient bond formation, potential for convergent synthesis. | Substrate synthesis, catalyst development for specific transformations. |

| Asymmetric Transfer Hydrogenation | High enantioselectivity for amino alcohols, use of readily available starting materials. | Substrate scope, catalyst loading and turnover number. |

Integration of Artificial Intelligence and Automation in Discovery and Synthesis

Predictive Modeling: AI algorithms, particularly machine learning models, can be trained on large datasets of chemical reactions to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. pharmafeatures.commdpi.com This can significantly reduce the time and resources required for synthesis planning.

Automated Synthesis Platforms: Robotic platforms can perform chemical reactions with high precision and reproducibility, freeing up researchers for more creative tasks. wiley.compharmafeatures.com The integration of AI with these platforms allows for autonomous experimentation, where the system can plan, execute, and analyze experiments in a closed loop. mdpi.comnih.gov

High-Throughput Screening: Automated systems can be used to synthesize and screen libraries of derivatives of this compound for desired properties, such as biological activity or material characteristics. This can rapidly identify promising lead compounds for further investigation.

Retrosynthetic Analysis: AI-powered tools can assist chemists in designing synthetic pathways by working backward from the target molecule to commercially available starting materials. pharmafeatures.com This can help in identifying more efficient and cost-effective synthetic strategies.

The synergy between AI and automation in chemical synthesis is outlined in the following table.

| Technology | Application in Chemical Synthesis | Impact on Research |

| Artificial Intelligence (AI) | Reaction prediction, retrosynthesis, optimization of reaction conditions. | Accelerated discovery of new molecules and synthetic routes. pharmafeatures.commdpi.com |

| Laboratory Automation | High-throughput synthesis and screening, precise control of reaction parameters. | Increased efficiency, reproducibility, and data generation. wiley.comeurekalert.org |

| Integrated AI and Automation | Autonomous experimentation, closed-loop discovery cycles. | Paradigm shift from manual experimentation to intelligent, data-driven research. nih.gov |

Development of Novel Analytical Methodologies for Complex Derivatized Systems

As research into this compound and its derivatives progresses, the need for advanced analytical techniques to characterize these complex molecules will become increasingly important. Future developments in this area may include:

Advanced Derivatization Techniques: Chemical derivatization is often employed to improve the chromatographic behavior and detection sensitivity of analytes. researchgate.netsci-hub.sewiley.com Novel derivatization reagents and methods, including those that can target multiple functional groups simultaneously, will be valuable for the analysis of complex mixtures of derivatized amino alcohols. rsc.orgresearchgate.net

Hyphenated Chromatographic and Spectrometric Techniques: The coupling of high-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry (MS) provides a powerful tool for the separation, identification, and quantification of complex mixtures. Future advancements in mass spectrometry, such as high-resolution MS and tandem MS, will enable more detailed structural elucidation of novel derivatives.

Chiral Separation Techniques: To analyze the enantiomeric purity of asymmetrically synthesized this compound, the development of specific chiral stationary phases for HPLC or GC will be necessary.

In-situ and Real-time Analysis: The development of analytical methods that can monitor reactions in real-time will be crucial for optimizing synthetic processes and understanding reaction mechanisms. This could involve the use of spectroscopic techniques such as NMR and IR in combination with automated reaction platforms.

Key considerations for the development of analytical methodologies are summarized below.

| Analytical Challenge | Potential Methodological Solution | Expected Outcome |

| Low concentration of analytes | Sensitive derivatization reagents coupled with advanced detectors (e.g., fluorescence, MS/MS). | Lower limits of detection and quantification. |

| Complex sample matrices | Multi-dimensional chromatography, selective sample preparation techniques (e.g., solid-phase extraction). | Improved separation and reduced matrix effects. |

| Stereoisomer analysis | Chiral chromatography (HPLC, GC), chiral derivatizing agents. | Accurate determination of enantiomeric excess. |

| Structural elucidation of novel derivatives | High-resolution mass spectrometry, NMR spectroscopy. | Unambiguous identification of new compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.